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molecular formula C8H8O2 B363920 3'-Hydroxyacetophenone CAS No. 121-71-1

3'-Hydroxyacetophenone

Cat. No. B363920
M. Wt: 136.15 g/mol
InChI Key: LUJMEECXHPYQOF-UHFFFAOYSA-N
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Patent
US04762921

Procedure details

Using 1:1 hexane:ethyl acetate as eluant, the method of Preparation 68 was employed to convert 3-hydroxyacetophenone (15.0 g., 0.11 mol) to present title product, 7.4 g.; 1H-nmr (DMSO-d6) 7.09 (m, 2H), 7.43 (m, 3H), 9.75 (br m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCC.[CH3:7][C:8]([C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([OH:16])[CH:15]=1)=[O:9].C(OCC)(=[O:19])C>>[OH:16][C:14]1[CH:15]=[C:10]([C:8]([CH:7]=[O:19])=[O:9])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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